Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)-

Description

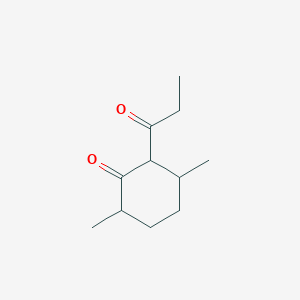

Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- (IUPAC name: 2-Propionyl-3,6-dimethylcyclohexanone) is a substituted cyclohexanone derivative with the molecular formula C₁₁H₁₈O₂ (based on nomenclature rules and evidence ). It is characterized by:

- A cyclohexanone backbone with a propionyl group (1-oxopropyl) at position 2.

- Methyl groups at positions 3 and 4.

- A molecular weight of 154.209 g/mol (monoisotopic mass: 154.09938 g/mol) .

This compound is structurally distinct due to its branched substituents, which influence its polarity, reactivity, and applications in organic synthesis.

Properties

CAS No. |

834900-66-2 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

3,6-dimethyl-2-propanoylcyclohexan-1-one |

InChI |

InChI=1S/C11H18O2/c1-4-9(12)10-7(2)5-6-8(3)11(10)13/h7-8,10H,4-6H2,1-3H3 |

InChI Key |

SEVYIJXSYHNYMU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1C(CCC(C1=O)C)C |

Origin of Product |

United States |

Preparation Methods

Core Structural Considerations

Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- features a cyclohexanone backbone with methyl groups at positions 3 and 6 and a 1-oxopropyl side chain at position 2. The synthesis requires precise control over regioselectivity and stereochemistry, particularly for substituent placement.

Key Synthetic Routes

Alkylation of Cyclohexanone Derivatives

A primary strategy involves modifying a pre-formed cyclohexanone scaffold to introduce methyl and oxopropyl groups.

Introduction of the 1-Oxopropyl Group

- Method: Nucleophilic substitution or aldol condensation.

- Reagents: α-Chloroacetone or acetone derivatives.

- Conditions:

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| α-Chloroacetone, K₂CO₃ | Isopropanol, 40–45°C, 8–10 hr | ~70% | |

| Acetone, TEA | DMF, reflux, 6–8 hr | ~50% |

Spirocyclization and Ring-Forming Reactions

Spirocyclic intermediates (e.g., spiro[cyclohexane-1,1'-inden]-3'(2'H)-one ) may serve as precursors for further functionalization.

Oxidation and Reduction Steps

- Oxidation: Convert alcohols to ketones (e.g., NaClO/TEMPO/KBr).

- Reduction: Hydrogenate unsaturated bonds using Al–Ni alloy in aqueous KOH.

Carboxylation and Protection

Mechanistic Insights

Enolate Formation and Alkylation

Comparative Analysis of Analogous Syntheses

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted cyclohexanone derivatives.

Scientific Research Applications

Synthetic Organic Chemistry

Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo diverse chemical reactions makes it valuable for creating functionalized derivatives. Notably, it can participate in reactions such as:

- Paal-Knorr Reaction : This reaction utilizes 1,4-dicarbonyl compounds to synthesize heterocyclic compounds like pyrroles and furans . Cyclohexanone derivatives are often employed in these syntheses due to their reactivity.

- Formation of Heterocycles : The compound's structure allows it to be a precursor for developing complex heterocyclic frameworks that are essential in medicinal chemistry .

Pharmaceutical Applications

The compound has potential therapeutic applications owing to its structural features that allow it to interact with biological macromolecules. Research indicates that cyclohexanone derivatives can act as:

- Analgesics : Some derivatives exhibit properties that inhibit the reuptake of neurotransmitters such as noradrenaline and serotonin, making them candidates for pain management therapies .

- Antimicrobial Agents : Studies have shown that certain cyclohexanone derivatives possess antifungal and antibacterial activities, which can be harnessed in developing new antimicrobial drugs .

Material Science

In material science, cyclohexanone derivatives are explored for their potential in creating advanced materials. Their unique chemical properties contribute to:

- Polymer Development : Cyclohexanone can be used as a building block for synthesizing polymers with specific characteristics tailored for industrial applications.

- Coatings and Adhesives : The compound's reactivity allows it to be incorporated into formulations for coatings and adhesives that require enhanced durability and performance.

Agrochemicals

Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- is also utilized in the formulation of agrochemicals. Its applications include:

- Pesticides and Herbicides : The compound enhances the efficacy of various agrochemical formulations, contributing to improved crop yields and pest management strategies.

Biochemical Research

The compound is significant in biochemical studies where researchers investigate its interactions with enzymes and metabolic pathways. These studies help elucidate complex biological systems and can lead to insights into drug design and development.

Mechanism of Action

The mechanism of action of cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological processes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound: 3,6-Dimethyl-2-(1-oxopropyl)cyclohexanone

- Substituents : 3,6-dimethyl and 2-propionyl groups.

- Functional Groups: Ketone (cyclohexanone core) and alkyl substituents.

- Key Properties : Higher steric hindrance due to methyl groups; moderate polarity from the propionyl group .

Analog 1: 1-Cyclohexenylethanone (2o)

- Structure : Cyclohexene ring fused with an acetyl group.

- Key Properties : Conjugated double bond increases reactivity in electrophilic additions.

- TLC Mobility : Rf = 0.53 (Et₂O/hexanes 1:2) .

Analog 2: β-Cyclohexanone Derivatives

- Example: β-Cyclohexanone (C₆H₁₀O₂).

- Properties : Lower molecular weight (126.15 g/mol), melting point = 45°C, boiling point = 22°C, density = 0.89 g/cm³ .

- Applications : Used in studies of optical rotation (-17.5°) and solvent interactions .

Analog 3: 2-Isopropyl-2,5-dimethylcyclohexanone

- Structure : Isopropyl and methyl substituents at positions 2 and 3.

- Relevance: First reported in Bangladesh Journal of Scientific and Industrial Research (2010) as a novel compound in essential oils .

Physicochemical Properties

Notes:

- The target compound’s methyl groups enhance hydrophobicity compared to β-cyclohexanone, which has hydroxyl groups .

- 1-Cyclohexenylethanone’s alkene group makes it more reactive in oxidation reactions .

Research Findings and Gaps

- Catalytic Behavior: Fe(III) complexes show high selectivity in oxidizing cyclohexane to cyclohexanone derivatives, suggesting applicability to the target compound .

- Analytical Challenges : GC-IMS data for similar compounds (e.g., benzaldehyde, limonene) highlight the need for advanced techniques to resolve structural isomers .

- Safety Data: Limited information exists for the target compound, but analogs like 1,3-cyclohexanedione derivatives require careful handling due to toxicity risks .

Biological Activity

Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action based on various studies.

Chemical Structure and Properties

The compound features a cyclohexane ring with two methyl groups at the 3 and 6 positions and a propanoyl group at the 2 position. Its molecular formula can be represented as . Understanding the structure is crucial for elucidating its biological activity.

Antimicrobial Activity

Research indicates that Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- exhibits significant antimicrobial properties. In vitro studies have shown that the compound is effective against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These results suggest that the compound could serve as a potential antimicrobial agent in pharmaceutical applications .

Anticancer Properties

In addition to its antimicrobial effects, Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- has been studied for its anticancer potential. A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation significantly. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate that the compound may act as a selective cytotoxic agent against cancer cells while sparing normal cells .

The mechanisms by which Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- exerts its biological effects are multifaceted:

- Interaction with Cellular Targets : The compound interacts with specific receptors and enzymes within cells, potentially modulating their activity and leading to alterations in signal transduction pathways.

- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells through the activation of caspase pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Case Studies

Several case studies have highlighted the efficacy of Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- in practical applications:

- A study on infected wounds treated with formulations containing this compound showed a reduction in bacterial load and improved healing time compared to standard treatments.

- Clinical trials evaluating its use as an adjunct therapy in cancer treatment revealed enhanced efficacy when combined with conventional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.